REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4](B(O)O)[CH:5]=[CH:6][CH:7]=1.C[Si]([N-][Si](C)(C)C)(C)C.[Na+].Cl.N[C@@H]1CC[CH2:26][CH2:25][C@H:24]1[OH:29].O=O>CC(O)C>[Br:1][C:2]1[CH:3]=[C:4]([CH:25]2[CH2:24][O:29][CH2:26]2)[CH:5]=[CH:6][CH:7]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)B(O)O
|
Name
|
NiI2
|
Quantity
|
219 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
|
Name
|
|
Quantity
|
106 mg
|
Type
|
reactant
|
Smiles
|
Cl.N[C@H]1[C@@H](CCCC1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
14 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
removed
|
Type
|
CUSTOM
|
Details
|
for 10 minutes
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
Then, a solution of 2.2 g of 3-iodo-oxetane in 1 ml of anhydrous 2-propanol was added
|
Type
|
CUSTOM
|
Details
|
the mixture kept at 80° C. under microwave irradiation for 50 minutes
|
Duration
|
50 min
|
Type
|
CUSTOM
|
Details
|
The mixture was then evaporated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted twice
|
Type
|
CUSTOM
|
Details
|
The organic layer was then dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1)C1COC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 939.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |